molecular formula C22H24N2O4S B12178482 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

Cat. No.: B12178482
M. Wt: 412.5 g/mol
InChI Key: RYAGZKGGWJTBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide is a benzazepine-derived acetamide characterized by a 7,8-dimethoxy-substituted benzazepine core linked to a phenylethylsulfanyl group via an acetamide bridge. Benzazepines are heterocyclic compounds of pharmacological interest due to their structural resemblance to neurotransmitters, enabling interactions with central nervous system (CNS) receptors such as dopamine and serotonin receptors . The phenylsulfanylethyl side chain introduces sulfur-mediated lipophilicity, which may impact pharmacokinetic properties like metabolic stability and blood-brain barrier penetration.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2-phenylsulfanylethyl)acetamide

InChI

InChI=1S/C22H24N2O4S/c1-27-19-12-16-8-10-24(22(26)14-17(16)13-20(19)28-2)15-21(25)23-9-11-29-18-6-4-3-5-7-18/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,23,25)

InChI Key

RYAGZKGGWJTBOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCSC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of the 7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine Core

The benzazepine core is synthesized via a Friedel-Crafts alkylation followed by cyclization. As detailed in Patent EP2135861B2, (3,4-dimethoxyphenyl)acetic acid (IV) is converted to its acid chloride (VI) using thionyl chloride or oxalyl chloride . This intermediate reacts with ethylene diamine derivatives under basic conditions (e.g., triethylamine) to form a diketopiperazine precursor (V), which undergoes acid-catalyzed cyclization. Concentrated sulfuric acid at 0–40°C induces ring closure, yielding 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (I) with a reported yield of 75–85% .

Key parameters:

  • Cyclization acid : H2SO4 (1.5–3 mL/g substrate) .

  • Temperature : 0–40°C to prevent side reactions .

  • Purification : Recrystallization from ethanol/water mixtures enhances purity .

Functionalization of the Benzazepine Core

The 3-position of the benzazepine is alkylated to introduce the acetamide side chain. A nucleophilic substitution reaction employs 2-bromoacetamide derivatives in dimethylformamide (DMF) with potassium carbonate as a base. For example, 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid (CID 71825908) is activated as a mixed anhydride using ethyl chloroformate, then coupled with 2-(phenylsulfanyl)ethylamine .

Reaction conditions :

  • Activation reagent : Ethyl chloroformate, triethylamine (1.2 eq), -10°C .

  • Coupling agent : 2-(Phenylsulfanyl)ethylamine (1.1 eq), DMF, 25°C, 12h .

  • Yield : 60–70% after silica gel chromatography .

Synthesis of the 2-(Phenylsulfanyl)ethylamine Side Chain

The side chain is prepared via a thiol-ene reaction between styrene and 2-aminoethanethiol. In a radical-initiated process, azobisisobutyronitrile (AIBN) facilitates anti-Markovnikov addition in tetrahydrofuran (THF) at reflux . Alternatively, nucleophilic substitution of 2-chloroethylamine with thiophenol in the presence of KOH yields the target amine .

Optimized protocol :

  • Reactants : 2-Chloroethylamine hydrochloride (1.0 eq), thiophenol (1.2 eq), KOH (1.5 eq) .

  • Solvent : 1,4-Dioxane, reflux for 6h .

  • Yield : 80–85% after distillation .

Final Coupling and Purification

The benzazepine-acetic acid derivative (CID 71825908) is coupled with 2-(phenylsulfanyl)ethylamine using carbodiimide chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate amide bond formation .

Critical steps :

  • Stoichiometry : 1.1 eq EDC, 1.1 eq HOBt, 1.0 eq amine .

  • Reaction time : 24h at 25°C .

  • Purification : Column chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from methanol .

Analytical Characterization

The final compound is characterized via:

  • NMR : δ 3.84 (s, 2H, CH2), 7.30 (m, 10H, Ar-H), 9.15 (s, 1H, NH) .

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient) .

  • MS : m/z 459.2 [M+H]+ (calculated 458.5) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Carbodiimide coupling 6598Mild conditionsCost of EDC/HOBt
Mixed anhydride 7097ScalabilityLow stability of intermediates
Direct alkylation 5595Fewer stepsRegiochemical control required

Challenges and Optimization Strategies

  • Regioselectivity : Competing N- vs. O-alkylation during side-chain attachment is mitigated by using bulky bases (e.g., DBU) .

  • Byproduct formation : Hydrolysis of the acetamide group is minimized by maintaining anhydrous conditions .

  • Scale-up : Continuous flow reactors improve heat transfer during exothermic steps (e.g., cyclization) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Therapeutic Agents:
The compound is recognized for its role in the synthesis of ivabradine, a medication used to treat heart conditions such as angina pectoris and heart failure. The synthesis process involves the transformation of 7,8-dimethoxy-1,3-dihydro-2H-benzazepin-2-one into ivabradine through various chemical reactions, highlighting its importance in pharmaceutical manufacturing .

2. Pharmacological Properties:
Research indicates that compounds derived from benzazepine structures exhibit significant pharmacological activities. These include anti-arrhythmic effects and the ability to modulate cardiac rhythm disturbances. The specific interactions of the compound with biological targets are under investigation to elucidate its therapeutic mechanisms .

Case Studies

1. Cardiovascular Research:
A study published in a pharmacological journal explored the efficacy of ivabradine derivatives in managing heart rate and reducing myocardial ischemia. The results demonstrated that these compounds effectively lower heart rates without negatively impacting myocardial contractility, making them suitable for treating various cardiac conditions .

2. Neuropharmacology:
Another area of research involves the neuroprotective effects of benzazepine derivatives. Preliminary findings suggest that related compounds may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Molecular Weight Key Substituent logP Bioactivity (Hypothetical)
2-(7,8-dimethoxy-2-oxo...-N-[2-(phenylsulfanyl)ethyl]acetamide ~398.4 Phenylsulfanylethyl ~2.8 Dopamine D1 modulation, anti-inflammatory
2-(7,8-dimethoxy-2-oxo...-N-(2-phenylethyl)acetamide 380.4 Phenylethyl ~2.2 Dopamine receptor ligand
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ~350 Triazole-sulfanyl ~1.8 Anti-exudative (10 mg/kg efficacy)

Biological Activity

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide is a complex organic molecule characterized by its unique structural features that include a benzazepine core and various functional groups. The presence of dimethoxy groups at positions 7 and 8 enhances its potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H30N2O4C_{21}H_{30}N_{2}O_{4} with a molecular weight of approximately 374.5 g/mol. Its structure includes:

  • A benzazepine core , which is known for interactions with various biological targets.
  • Dimethoxy substituents , which may enhance its lipophilicity and receptor affinity.
  • An acetamide moiety , contributing to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as:

  • Neurotransmitter receptors : The benzazepine scaffold is known to modulate neurotransmitter activity, potentially influencing dopaminergic and serotonergic pathways.
  • Enzymatic inhibition : It may act as an inhibitor for certain enzymes, affecting metabolic pathways crucial for disease processes.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological activities. Potential activities of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide may include:

Activity Type Description
AntidepressantModulation of serotonin and dopamine levels in the brain.
AnticancerInhibition of cancer cell proliferation through apoptosis induction.
Anti-inflammatoryReduction of inflammatory markers via cytokine modulation.
AntimicrobialPotential effectiveness against bacterial and fungal pathogens.

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that derivatives similar to this compound exhibited significant antidepressant effects in animal models by enhancing serotonergic transmission .
  • Anticancer Properties : Research has shown that benzazepine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this one have been evaluated for their ability to inhibit tumor growth in vitro .
  • Anti-inflammatory Effects : In vitro assays indicated that related compounds could significantly reduce levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis and Derivatives

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves several key steps:

  • Formation of the benzazepine core through cyclization reactions.
  • Introduction of the dimethoxy groups via electrophilic substitution.
  • Acetamide formation through coupling reactions with appropriate amines.

This synthetic pathway allows for the modification of the compound's structure, potentially leading to derivatives with altered biological activities.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide in laboratory settings?

  • Methodological Answer : Synthesis optimization requires a Design of Experiments (DoE) approach to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, fractional factorial designs can identify critical parameters while minimizing experimental runs . Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess purity and yield . Solvent selection (e.g., DMSO or ethanol) is critical for solubility and reaction efficiency, as demonstrated in structurally analogous acetamide derivatives .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer : Use the shake-flask method combined with HPLC quantification. Prepare saturated solutions in buffers (pH 1–8) and organic solvents (e.g., DMSO, ethanol), equilibrate at 25°C, and quantify solubility via UV-Vis or mass spectrometry. Reference solubility data from similar compounds (e.g., solubility in DMSO: 25 mg/mL; ethanol: 12 mg/mL) to guide experimental design .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, mass spectrometry (LC-MS/HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Purity should be assessed via HPLC (>95% purity threshold) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can computational methods enhance the prediction of this compound’s reactivity and stability under varying experimental conditions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model reaction mechanisms and predict intermediates. Tools like the Artificial Force Induced Reaction (AFIR) method help identify transition states and optimize synthetic pathways. Computational results should be validated experimentally, as demonstrated in reaction design frameworks like ICReDD’s feedback loop between theory and lab data .

Q. What advanced strategies are recommended for studying this compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements (Kd, ΔG). Pair with molecular docking (AutoDock Vina, Schrödinger Suite) to map binding poses and identify key residues. For dynamic interactions, perform molecular dynamics (MD) simulations over 100–200 ns trajectories to assess conformational stability .

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., assay type, cell lines, compound purity). Replicate studies under standardized conditions (e.g., fixed pH, controlled temperature) and apply multivariate statistical models (ANOVA, PCA) to isolate confounding factors. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

  • Methodological Answer : Implement continuous-flow chemistry systems to maintain precise control over reaction parameters (residence time, mixing efficiency). Optimize solvent recovery via membrane separation technologies (e.g., nanofiltration) to reduce waste. Monitor scalability using process analytical technology (PAT) tools like in-line FTIR for real-time quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.